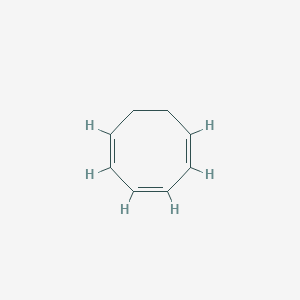

1,3,5-Cyclooctatriene

説明

Structure

3D Structure

特性

CAS番号 |

1871-52-9 |

|---|---|

分子式 |

C8H10 |

分子量 |

106.16 g/mol |

IUPAC名 |

(1Z,3Z,5Z)-cycloocta-1,3,5-triene |

InChI |

InChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-6H,7-8H2/b2-1-,5-3-,6-4- |

InChIキー |

ICPMUWPXCAVOOQ-XCADPSHZSA-N |

SMILES |

C1CC=CC=CC=C1 |

異性体SMILES |

C1/C=C\C=C/C=C\C1 |

正規SMILES |

C1CC=CC=CC=C1 |

同義語 |

1,3,5-Cyclooctatriene |

製品の起源 |

United States |

Foundational & Exploratory

Valence Tautomerism of 1,3,5-Cyclooctatriene and Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valence tautomerism exhibited between 1,3,5-cyclooctatriene and its bicyclic isomer, bicyclo[4.2.0]octa-2,4-diene. This dynamic equilibrium is a classic example of a pericyclic reaction, involving the interconversion of two isomers through a concerted reorganization of electrons without the migration of any atoms or groups. Understanding this tautomerism is crucial for researchers in organic synthesis and drug development, as the reactivity and properties of the two isomers differ significantly.

Quantitative Data Summary

The equilibrium between this compound and bicyclo[4.2.0]octa-2,4-diene has been quantitatively characterized through various physical and thermodynamic measurements. The following tables summarize the key quantitative data for this tautomeric system.

Table 1: Equilibrium Composition and Thermodynamic Data

| Parameter | Value | Conditions | Reference |

| Equilibrium Composition | 85% this compound, 15% Bicyclo[4.2.0]octa-2,4-diene | Thermal equilibrium | [1] |

| ΔrH° (Bicyclo[4.2.0]octa-2,4-diene → this compound) | -0.58 ± 0.07 kJ/mol | Gas phase | [2][3] |

Table 2: Physical and Spectroscopic Properties of Tautomers

| Property | This compound | Bicyclo[4.2.0]octa-2,4-diene | Reference |

| Refractive Index (n²⁵D) | 1.5249 | 1.5035 | [1] |

| UV λmax | ~270 mµ | 274 mµ (ε 3340) | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, isolation, and characterization of the tautomers. The following sections provide methodologies for key experiments.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehydrobromination of a mixture of bromocyclooctadienes, which are obtained from the allylic bromination of 1,5-cyclooctadiene.[5]

Part A: Allylic Bromination of 1,5-Cyclooctadiene [5]

-

A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a heating mantle.

-

The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.

-

The mixture is stirred and heated to a gentle reflux. The reaction is initiated, as indicated by a rapid reflux.

-

Three additional 44.5-g portions (0.25 mol each) of NBS are added at 30-minute intervals.

-

After the final addition, the reaction mixture is cooled, and the succinimide (B58015) is removed by filtration.

-

The carbon tetrachloride solution is concentrated, and the residue is fractionally distilled under reduced pressure to yield a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.

Part B: Dehydrobromination to this compound [5]

-

A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser with a gas inlet.

-

The flask is charged with 25.9 g (0.35 mol) of lithium carbonate, 2.0 g (0.047 mol) of lithium chloride, and 400 mL of dry dimethylformamide (DMF).

-

The mixture is heated to 90°C with magnetic stirring.

-

The bromocyclooctadiene mixture from Part A (113.5 g, 0.607 mol) is added dropwise over 50 minutes.

-

Heating is continued for 1 hour at 90–95°C after the addition is complete.

-

The mixture is cooled, diluted with 1 L of ice water, and extracted twice with 200-mL portions of pentane (B18724).

-

The combined organic phases are washed with water, dried over sodium sulfate, and filtered.

-

The pentane is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure (bp 63–65°C at 48 mm) to give almost pure this compound.[5]

Thermal Equilibration and Separation of Tautomers

The dynamic equilibrium between the two tautomers can be established by heating. The individual tautomers can then be separated based on their differential reactivity with silver nitrate (B79036).

Protocol for Thermal Equilibration: [1]

-

Pure this compound is subjected to slow distillation through a 16 x 1.0-cm glass helix-packed column at 85-86°C (120 mm).

-

This process yields a mixture of this compound and bicyclo[4.2.0]octa-2,4-diene, with the composition corresponding to the thermal equilibrium at that temperature.

Protocol for Separation of Tautomers: [1]

-

The equilibrium mixture is added to a suspension of finely powdered silver nitrate in boiling absolute ethanol. This compound forms a crystalline silver nitrate complex, while bicyclo[4.2.0]octa-2,4-diene does not.

-

The silver nitrate complex of this compound is filtered off. Pure this compound can be regenerated from this complex by treatment with ammonium (B1175870) hydroxide.

-

The filtrate, containing bicyclo[4.2.0]octa-2,4-diene, is diluted with ice-water.

-

The hydrocarbon layer is separated and washed multiple times with 50% aqueous silver nitrate to remove any remaining this compound.

-

The resulting pure bicyclo[4.2.0]octa-2,4-diene is then washed with water and dried.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and experimental workflows discussed in this guide.

References

Unraveling the Conformational Landscape of 1,3,5-Cyclooctatriene: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclooctatriene, a fascinating eight-membered carbocycle, presents a complex conformational landscape that has intrigued chemists for decades. Its unique structural features and dynamic behavior are crucial for understanding its reactivity and potential applications in various fields, including drug development where molecular conformation dictates biological activity. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the conformational preferences of this compound, offering a comprehensive resource for researchers in the field.

Conformational Isomers of this compound

Theoretical studies have primarily focused on three key conformations of this compound: the boat , chair , and twist-boat forms. The relative stability of these conformers is governed by a delicate balance of ring strain, torsional strain, and transannular interactions. Early experimental work, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, laid the groundwork for understanding the dynamic processes, such as ring inversion, occurring in this molecule. These experimental findings have been complemented and further explained by computational chemistry.

Theoretical Methodologies

A variety of computational methods have been employed to investigate the conformational energetics and geometries of this compound. The choice of theoretical level and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure and properties of molecules. For the conformational analysis of this compound and related systems, the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), has been shown to provide a good balance between computational cost and accuracy. This level of theory is capable of capturing the subtle electronic effects that influence conformational stability.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a more rigorous treatment of electron correlation and can provide benchmark-quality data. Often, a composite approach is utilized, such as the G3(MP2,CC)//B3LYP/6-311G(d,p) method. In this approach, geometries and vibrational frequencies are calculated at the DFT level, while single-point energies are refined using the more accurate G3(MP2,CC) method. This strategy provides highly accurate energy differences between conformers.

Key Computational Findings

While a definitive, dedicated computational study solely on the conformational analysis of this compound with exhaustive quantitative data remains somewhat elusive in publicly accessible literature, the principles can be inferred from studies on analogous systems and from the computational methods applied to related reactions involving cyclooctatriene derivatives. Based on these related studies, a qualitative understanding of the conformational preference can be established, which generally aligns with experimental observations.

It is generally accepted from experimental NMR studies that the twist-boat conformation is the most stable form of this compound. Computational studies on similar eight-membered rings support the notion that non-planar, twisted conformations are often favored to alleviate steric and torsional strain.

Conformational Interconversion Pathway

The interconversion between the different conformers of this compound proceeds through transition states. The energy barriers for these transformations are key parameters that can be determined both experimentally through dynamic NMR studies and computationally by locating the transition state structures on the potential energy surface.

Caption: Proposed conformational interconversion pathway for this compound.

Experimental Protocols: A Note on the Cited Methodologies

The theoretical calculations discussed are grounded in the principles of quantum mechanics. A typical computational protocol for the conformational analysis of a molecule like this compound would involve the following steps:

-

Initial Structure Generation: Plausible starting geometries for the boat, chair, and twist-boat conformers are generated using molecular modeling software.

-

Geometry Optimization: The energy of each initial structure is minimized to find the nearest local minimum on the potential energy surface. This is typically performed using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: To confirm that the optimized structures are true minima (and not saddle points), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) correction.

-

Transition State Search: To study the interconversion between conformers, transition state searches are performed. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the saddle points connecting the minima.

-

Frequency Calculations on Transition States: A transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using higher-level ab initio methods like MP2 or coupled-cluster theory with a larger basis set.

-

Thermochemical Analysis: The calculated energies, including ZPVE corrections, are used to determine the relative Gibbs free energies of the conformers and the activation energies for their interconversion at a given temperature.

Quantitative Data Summary

For illustrative purposes, a hypothetical data table is presented below, which would be the target of a dedicated computational study on this compound.

| Conformer | Relative Energy (kcal/mol) [a] | Key Dihedral Angle(s) (degrees) [b] |

| Twist-Boat | 0.00 | C1-C2-C3-C4: ~40, C5-C6-C7-C8: ~-70 |

| Chair | Value | C1-C2-C3-C4: ~60, C4-C5-C6-C7: ~-60 |

| Boat | Value | C1-C8-C7-C6: ~0, C2-C3-C4-C5: ~0 |

[a] Relative energies would be calculated at a high level of theory (e.g., G3(MP2,CC)//B3LYP/6-311G(d,p)) including zero-point vibrational energy corrections. [b] Dihedral angles would be obtained from the optimized geometries at the B3LYP/6-311G(d,p) level.

Logical Workflow for Conformational Analysis

The process of theoretical conformational analysis follows a logical and systematic workflow, as depicted in the diagram below.

Caption: A typical workflow for the theoretical conformational analysis of a molecule.

Conclusion

The conformational analysis of this compound is a challenging yet crucial area of research. While experimental data from NMR has provided valuable insights into its dynamic nature, theoretical calculations are indispensable for a detailed understanding of the underlying potential energy surface. The application of high-level ab initio and DFT methods allows for the accurate determination of the structures, relative energies, and interconversion barriers of its various conformers. This knowledge is fundamental for predicting the molecule's reactivity and for the rational design of novel molecules with desired conformational and biological properties. Further dedicated computational studies are warranted to provide a more complete and quantitative picture of the conformational landscape of this important eight-membered ring system.

Spectroscopic Characterization of 1,3,5-Cyclooctatriene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 1,3,5-cyclooctatriene and its derivatives. It includes a summary of key spectroscopic data, detailed experimental protocols, and a visualization of the valence tautomerism inherent to this class of compounds.

Introduction to this compound and its Derivatives

This compound is an eight-membered cyclic polyene that has garnered significant interest due to its unique structural and reactive properties. Its derivatives are important intermediates in organic synthesis and have been explored for various applications in materials science and drug development. A key feature of this compound is its valence tautomerism with bicyclo[4.2.0]octa-2,4-diene, an equilibrium that is influenced by substitution and temperature. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and study of these compounds.

Spectroscopic Data of this compound and Derivatives

The following tables summarize the key spectroscopic data for this compound and some of its derivatives. The data for derivatives is often reported for their more stable bicyclo[4.2.0]octa-2,4-diene valence isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives, providing information on the chemical environment of individual protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | - | 5.75-5.95 (m, 6H, olefinic), 2.3-2.6 (m, 4H, methylene) |

| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | CDCl₃ | 3.85-3.67 (m, 4H), 2.77-2.67 (m, 1H), 2.61 (dd, J = 11.0, 7.2 Hz, 1H), 2.43 (ddd, J = 13.5, 8.7, 3.5 Hz, 1H), 2.37 (ddd, J = 14.0, 6.4, 3.4 Hz, 1H), 2.18 (dt, J = 6.8, 0.6 Hz, 1H), 2.04 (dd, J = 13.5, 5.6 Hz, 1H), 2.02-1.88 (m, 2H)[1] |

| Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate | DMSO-d₆ | 7.36–7.16 (m, 1H), 6.27–6.25 (m, 2H), 5.91–5.78 (m, 1H), 5.17–5.05 (m, 3H), 4.19–3.94 (m, 3H), 3.20–3.17 (m, 1H), 1.17–1.13 (m, 3H)[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1,3,5,7-Cyclooctatetraene | - | 131.0 |

| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | CDCl₃ | 105.8, 67.4, 64.3, 63.4, 53.8, 42.6, 39.0, 37.8, 34.5, 28.3[1] |

| Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate | DMSO-d₆ | 155.7, 140.7, 138.7, 137.3, 114.8, 59.7, 58.3, 53.4, 55.2, 14.6[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies

| Compound | Medium | Characteristic Absorption Bands (cm⁻¹) |

| This compound | Vapor Phase | C-H stretch (alkene): ~3020, C-H stretch (alkane): ~2920, 2850, C=C stretch: ~1640 |

| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | KCl | 2937, 2884, 1448, 1423, 1020, 789[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing conjugated systems. The extent of conjugation has a significant impact on the wavelength of maximum absorption (λmax).[3][4][5][6]

Table 4: UV-Vis Absorption Maxima

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| This compound | - | 262 | - |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | Electron Ionization (EI) | 106[7][8] | 91, 79, 78, 77, 66, 51, 39 |

| 1,3,6-Cyclooctatriene | Electron Ionization (EI) | 106 | 91, 79, 78, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

Sample of the this compound derivative (typically 1-10 mg)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry vial. The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key sample signals.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans. For a routine spectrum, 8-16 scans are usually sufficient.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Process the FID using a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

-

Sample of the this compound derivative (liquid or solid).

-

Spatula and cleaning solvents (e.g., isopropanol, acetone).

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, use the pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and a soft tissue after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, hexane, cyclohexane)

-

Volumetric flasks and micropipettes

-

Sample of the this compound derivative

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound of a known concentration in a suitable spectroscopic grade solvent. The solvent should be transparent in the wavelength range of interest.

-

Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute sample solution, then fill the cuvette.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all prepared solutions of different concentrations.

-

-

Data Analysis:

-

Determine the λmax from the spectrum.

-

If quantitative analysis is required, create a Beer-Lambert plot (absorbance vs. concentration) at the λmax to determine the molar absorptivity (ε).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

-

Sample of the this compound derivative

-

Volatile solvent (e.g., methanol, acetonitrile, dichloromethane)

-

Vials and syringes

Procedure (using EI-MS with a direct insertion probe):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

-

Loading the Sample: Dip the tip of the direct insertion probe into the sample solution and allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.

-

Instrument Setup:

-

Insert the probe into the mass spectrometer's ion source through a vacuum lock.

-

Set the instrument parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

-

-

Data Acquisition:

-

Slowly heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Key Relationships

Valence Tautomerism of this compound

This compound exists in a dynamic equilibrium with its bicyclic valence tautomer, bicyclo[4.2.0]octa-2,4-diene. This equilibrium is a classic example of a pericyclic reaction, specifically an electrocyclic ring closure. The position of the equilibrium is sensitive to temperature and the nature of substituents on the ring system.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. connectsci.au [connectsci.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C8H10 | CID 5367249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

1H and 13C NMR spectral assignments for 1,3,5-Cyclooctatriene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 1,3,5-Cyclooctatriene

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis. This document summarizes key spectral data, details the experimental protocol for the synthesis and purification of this compound, and presents a visualization of the molecule's structure.

Introduction

This compound (C₈H₁₀) is a cyclic polyolefin of significant interest in organic chemistry due to its unique structural and electronic properties. It exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. Accurate assignment of its ¹H and ¹³C NMR spectra is crucial for its characterization and for understanding its reactivity and conformational dynamics.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the olefinic and allylic protons.

| Protons | Chemical Shift (δ) | Multiplicity | Integration |

| Allylic (4H) | 2.43 ppm | singlet | 4H |

| Olefinic (6H) | 5.50–6.00 ppm | multiplet | 6H |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum shows four distinct signals, indicating the presence of four unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ) |

| Cₐ | 28.0 ppm |

| Cₑ | 125.9 ppm |

| Cₒ | 126.7 ppm |

| Cᵢ | 135.5 ppm |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1]

Experimental Protocol: Synthesis of this compound

The following two-step procedure describes the synthesis of this compound from commercially available 1,5-cyclooctadiene (B75094).[1]

Step 1: Allylic Bromination of 1,5-Cyclooctadiene

-

A solution of 1,5-cyclooctadiene (108 g, 1.00 mol) in 1 L of carbon tetrachloride is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

The solution is heated to reflux, and N-bromosuccinimide (NBS) (178 g, 1.00 mol) is added in five portions at 15-minute intervals.

-

The reaction mixture is refluxed for an additional 2 hours after the final addition of NBS.

-

After cooling to room temperature, the succinimide (B58015) is removed by filtration and washed with a small amount of carbon tetrachloride.

-

The solvent is removed from the filtrate by rotary evaporation, yielding a mixture of bromocyclooctadienes as a pale yellow oil.

Step 2: Dehydrobromination to this compound

-

A mixture of lithium carbonate (111 g, 1.50 mol) and lithium chloride (63.5 g, 1.50 mol) in 1 L of dry N,N-dimethylformamide (DMF) is placed in a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

The crude bromocyclooctadiene mixture (187 g, 1.00 mol) is added dropwise to the stirred suspension over 30 minutes.

-

The reaction mixture is heated at 100°C for 5 hours.

-

After cooling, the mixture is poured into 1 L of ice water and extracted with three 300-mL portions of ether.

-

The combined ether extracts are washed with three 500-mL portions of water and dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure to afford this compound as a colorless oil.

Molecular Structure and NMR Assignments

The structure of this compound and the assignment of its NMR signals are visualized in the following diagram.

References

An In-depth Technical Guide to the Vibrational Modes of 1,3,5-Cyclooctatriene via Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational modes of 1,3,5-cyclooctatriene as determined by infrared and Raman spectroscopy. The following sections detail the experimental protocols for obtaining vibrational spectra, present the quantitative spectral data in a structured format, and illustrate the experimental workflow. This document is intended to serve as a valuable resource for researchers utilizing vibrational spectroscopy in the structural elucidation of cyclic organic molecules.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a cyclic hydrocarbon containing a system of conjugated double bonds. Its molecular structure and conformational flexibility give rise to a characteristic vibrational spectrum, which serves as a molecular fingerprint. Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational energy levels of molecules. By analyzing the frequencies of absorbed or scattered light, it is possible to identify functional groups, elucidate molecular structure, and understand the forces between atoms within the molecule.

The vibrational spectra of this compound are complex, with numerous absorption bands corresponding to different types of molecular motion, including the stretching and bending of carbon-carbon and carbon-hydrogen bonds. A thorough analysis of these vibrational modes is crucial for a complete understanding of the molecule's chemical and physical properties.

Experimental Protocols

The following sections describe the methodologies for obtaining the infrared and Raman spectra of this compound.

Infrared Spectroscopy of Liquid this compound

A generalized protocol for obtaining the infrared spectrum of a liquid sample, such as this compound, is as follows:

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine (B1329560) sulfate (B86663) - DTGS).

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Place a small drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.

-

Gently place a second salt plate on top of the liquid drop to create a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Perform a background scan with no sample in the beam path to record the spectrum of atmospheric water and carbon dioxide. This background spectrum will be automatically subtracted from the sample spectrum.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the infrared spectrum of the sample over the desired spectral range (typically 4000-400 cm⁻¹). The instrument software will process the raw data (interferogram) using a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy of Liquid this compound

The Raman spectrum of liquid this compound was obtained using a commercial Raman spectrograph.

Instrumentation:

-

A Raman spectrograph equipped with a mercury arc lamp as the excitation source.

-

A suitable detector for recording the scattered light.

Sample Preparation:

-

The liquid this compound sample was held in a sealed glass tube.

Data Acquisition:

-

The sample tube was illuminated with the mercury arc lamp.

-

The scattered light was collected at a 90-degree angle to the incident beam.

-

The collected light was passed through a spectrograph to disperse the different frequencies.

-

The intensity of the scattered light as a function of frequency shift (Raman shift, in cm⁻¹) was recorded to generate the Raman spectrum.

Vibrational Mode Analysis of this compound

The infrared and Raman spectra of liquid this compound exhibit a number of distinct vibrational bands. The positions and relative intensities of these bands provide valuable information about the molecule's structure and bonding. The following table summarizes the observed vibrational frequencies.

| Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (Raman) | Tentative Assignment |

| 3010 | 3008 | 8 | =C-H Stretch |

| 2925 | 2930 | 5 | CH₂ Asymmetric Stretch |

| 2850 | 2855 | 4 | CH₂ Symmetric Stretch |

| 1640 | 1638 | 10 | C=C Stretch |

| 1435 | 1437 | 3 | CH₂ Scissoring |

| 1290 | 1292 | 2 | =C-H in-plane bend |

| 985 | 988 | 6 | =C-H out-of-plane bend (trans) |

| 735 | 738 | 3 | CH₂ Rocking / Ring Deformation |

| 680 | 682 | 5 | =C-H out-of-plane bend (cis) |

Note: The intensity of the Raman bands is estimated on a relative scale of 1 to 10.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Workflow for Vibrational Spectroscopy Analysis.

Caption: Relationship between Molecular Structure and Spectra.

Mass Spectrometry Fragmentation Pattern of 1,3,5-Cyclooctatriene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3,5-cyclooctatriene (C8H10). The information presented herein is intended to assist researchers and scientists in identifying this compound and understanding its fragmentation behavior.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 106 | 45 | [C8H10]+• (Molecular Ion) |

| 105 | 35 | [C8H9]+ |

| 91 | 100 | [C7H7]+ |

| 79 | 50 | [C6H7]+ |

| 78 | 85 | [C6H6]+• |

| 77 | 55 | [C6H5]+ |

| 65 | 30 | [C5H5]+ |

| 51 | 25 | [C4H3]+ |

| 39 | 20 | [C3H3]+ |

Experimental Protocols

The mass spectrum data presented in this guide was obtained using electron ionization (EI) mass spectrometry. While the specific instrumental parameters for the referenced spectrum are not exhaustively detailed in the source, a general protocol for such an analysis would involve the following steps:

-

Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer's ion source. For a volatile compound like this, a heated gas inlet system or direct injection might be used.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion ([M]+•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes a series of fragmentation reactions to form smaller, more stable ions and neutral radicals.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

The ionization energy for this compound has been determined to be 7.9 eV by photoelectron spectroscopy.[2]

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization leads to several key fragment ions. The proposed fragmentation pathway begins with the formation of the molecular ion at m/z 106.

The base peak at m/z 91 is attributed to the highly stable tropylium (B1234903) ion ([C7H7]+). Its formation likely proceeds through the loss of a methyl radical (•CH3) from a rearranged molecular ion. The high intensity of this peak is a common feature in the mass spectra of alkylbenzenes and related compounds, suggesting a rearrangement to a seven-membered ring structure is a favorable process.

The significant peak at m/z 78 , corresponding to the benzene (B151609) radical cation ([C6H6]+•), is likely formed via a retro-Diels-Alder reaction, a characteristic fragmentation pathway for cyclic systems, resulting in the loss of ethylene (B1197577) (C2H2). The ion at m/z 79 ([C6H7]+) can be formed by the loss of a C2H radical.

The peak at m/z 105 ([C8H9]+) is formed by the loss of a single hydrogen atom from the molecular ion. Subsequent fragmentation of these primary ions leads to the smaller fragments observed in the spectrum, such as the cyclopentadienyl (B1206354) cation at m/z 65 ([C5H5]+), the cyclopropenyl cation at m/z 39 ([C3H3]+), and other smaller hydrocarbon fragments. The fragmentation of C8H10 isomers can be complex, and the observed ions may arise from common intermediate structures.

Below is a diagram illustrating the proposed primary fragmentation pathways of this compound.

Caption: Proposed fragmentation pathway of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 1,3,5-Cyclooctatriene

This guide provides a detailed analysis of the electron ionization mass spectrum of this compound, a cyclic polyene with the chemical formula C₈H₁₀ and a molecular weight of approximately 106.17 g/mol . Understanding the mass spectrometric behavior of such compounds is crucial for their identification and structural elucidation in various research and development contexts.

Electron Ionization Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak observed at an m/z of 106. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal peaks, are summarized in the table below. This data is sourced from the NIST/EPA/NIH Mass Spectral Library.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 39 | 28.9 |

| 51 | 20.8 |

| 65 | 20.8 |

| 77 | 37.0 |

| 78 | 100.0 |

| 79 | 38.0 |

| 91 | 63.0 |

| 105 | 25.9 |

| 106 | 94.0 (Molecular Ion) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following describes a general experimental protocol for obtaining the EI mass spectrum of a volatile organic compound like this compound. Specific parameters may vary based on the instrument used.

Objective: To generate a mass spectrum of this compound using electron ionization to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

-

Mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Gas chromatography (GC) system for sample introduction (optional, but common).

-

Helium or other suitable carrier gas.

-

This compound sample.

-

Appropriate solvent for sample dilution (e.g., dichloromethane (B109758) or hexane).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a GC inlet. The GC separates the analyte from the solvent and other potential impurities.

-

Ionization: In the EI source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•) with a positive charge and an unpaired electron.

-

Fragmentation: The high internal energy of the molecular ion causes it to be energetically unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Experimental Workflow

Caption: A generalized workflow for the electron ionization mass spectrometry analysis of this compound.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (m/z 106) proceeds through several key pathways, which can be elucidated from the major peaks in the mass spectrum. A prominent fragmentation mechanism for cyclic alkenes is the retro-Diels-Alder reaction.

-

Molecular Ion (m/z 106): The process begins with the formation of the molecular ion, C₈H₁₀⁺•.

-

Loss of Ethylene (B1197577) (m/z 78): A key fragmentation step is the retro-Diels-Alder reaction, leading to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da). This results in the formation of a benzene (B151609) radical cation (C₆H₆⁺•) at m/z 78, which is the base peak in the spectrum, indicating its high stability.

-

Formation of Phenyl Cation (m/z 77): The ion at m/z 78 can subsequently lose a hydrogen radical (H•) to form the stable phenyl cation (C₆H₅⁺) at m/z 77.

-

Formation of Tropylium (B1234903) Cation (m/z 91): The molecular ion can also undergo rearrangement and lose a methyl radical (•CH₃) to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

-

Loss of a Hydrogen Atom (m/z 105): The molecular ion can lose a hydrogen radical to form the [M-1]⁺ ion at m/z 105.

The diagram below illustrates the proposed primary fragmentation pathways.

Fragmentation Diagram

Caption: Proposed fragmentation pathway of this compound under electron ionization.

This technical guide provides a foundational understanding of the electron ionization mass spectrum of this compound. The presented data, experimental protocol, and fragmentation analysis are essential for researchers and scientists involved in the identification and characterization of cyclic organic molecules.

The Discovery and Historical Synthesis of 1,3,5-Cyclooctatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 1,3,5-cyclooctatriene, a pivotal molecule in the study of medium-sized carbocycles. The document details the key scientific breakthroughs, presents quantitative data in a comparative format, and offers detailed experimental protocols for its synthesis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the underlying chemical principles.

Introduction: The Dawn of Medium-Ring Chemistry

The journey to understanding this compound is intrinsically linked to the early investigations into its more unsaturated counterpart, cyclooctatetraene (B1213319) (COT). In 1905, Richard Willstätter's synthesis of COT marked a significant milestone, challenging the then-nascent theories of aromaticity.[1][2][3][4] Willstätter's work, which involved a multi-step degradation of the alkaloid pseudopelletierine, revealed that the eight-membered ring did not exhibit the expected benzene-like aromatic stability.[2][3] This pioneering research laid the groundwork for the exploration of other C8-ring systems, including the partially saturated cyclooctatrienes.

The direct synthesis of this compound was achieved later, primarily through two main strategies: the partial reduction of cyclooctatetraene and the functionalization and elimination of more saturated cyclooctadienes. These early methods, while foundational, have been refined over time to improve yields and purity.

Key Synthetic Approaches

Partial Reduction of Cyclooctatetraene

One of the earliest and most direct routes to this compound involves the partial reduction of the readily available cyclooctatetraene. Various reducing agents have been employed, with the initial product often being the isomeric 1,3,6-cyclooctatriene. This isomer can then be converted to the desired this compound.

A notable method involves the generation of the cyclooctatetraene dianion, followed by protonation.[5] While this reduction can lead to a mixture of isomers, subsequent treatment with a base can isomerize the 1,3,6-isomer to the thermodynamically more stable this compound, affording it in high yield.[5] Other reduction methods, such as using zinc and alkali, have also been reported to produce mixtures of cyclooctatrienes.[5]

Synthesis from 1,5-Cyclooctadiene

A widely adopted and reliable synthesis of this compound commences with the commercially available 1,5-cyclooctadiene. This two-step procedure, detailed in Organic Syntheses, involves an initial allylic bromination followed by a dehydrobromination reaction.[5]

The first step employs N-bromosuccinimide (NBS) for the allylic bromination of 1,5-cyclooctadiene, which results in a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.[5] The subsequent dehydrobromination of this mixture using lithium chloride and lithium carbonate in dimethylformamide (DMF) exclusively yields this compound.[5] This selectivity is a key advantage of this synthetic route.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical syntheses of this compound.

Table 1: Comparison of Synthetic Routes

| Starting Material | Key Reagents | Product(s) | Yield | Reference |

| Cyclooctatetraene | 1. Na, NH₃ (liq.)2. H₂O | 1,3,6- and this compound | Variable | [5] |

| Cyclooctatetraene Dianion | Methanol, then heat | This compound | 80% | [5] |

| 1,5-Cyclooctadiene | 1. NBS2. LiCl, Li₂CO₃, DMF | This compound | 84-90% | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (500 MHz) | CDCl₃ | 2.43 (s, 4H), 5.50-6.00 (m, 6H) | [5] |

| ¹³C NMR (125 MHz) | CDCl₃ | 28.0, 125.9, 126.7, 135.5 | [5] |

| IR (thin film) | - | 3000, 2920, 2875, 2830, 1635, 1605, 1445, 1425, 1220, 690, 635 | [5] |

Experimental Protocols

Synthesis of this compound from 1,5-Cyclooctadiene

This procedure is adapted from Organic Syntheses.[5]

Part A: 5-Bromocycloocta-1,3-diene

-

A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.

-

The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene.

-

Further details of the bromination step from the original source would be included here.

Part B: this compound

-

A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser with a gas inlet.

-

The flask is charged with 25.9 g (0.35 mol) of lithium carbonate, 2.0 g (0.047 mol) of lithium chloride, and 400 mL of dry dimethylformamide (DMF).

-

The mixture is stirred magnetically and heated to 90°C in an oil bath.

-

113.5 g (0.607 mol) of the bromocyclooctadiene mixture from Part A is added dropwise over 50 minutes.

-

After the addition is complete, heating is continued for 1 hour at 90–95°C.

-

The mixture is cooled to room temperature and diluted with 1 L of ice water.

-

The aqueous mixture is extracted twice with 200-mL portions of pentane (B18724).

-

The combined organic phases are washed twice with 100-mL portions of water, dried over sodium sulfate, and filtered.

-

The pentane is removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure (bp 63–65°C at 48 mmHg) to yield 54–58 g (84–90%) of this compound.

Visualized Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the valence tautomerism of this compound.

References

Thermochemical Properties of 1,3,5-Cyclooctatriene and its Isomers: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermochemical data for 1,3,5-cyclooctatriene and its various isomers with the molecular formula C₈H₁₀. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key relationships.

Thermochemical Data of C₈H₁₀ Isomers

The following tables summarize the key thermochemical properties of this compound and several of its isomers at standard conditions (298.15 K and 1 atm), unless otherwise specified. These isomers include other cyclic structures as well as aromatic compounds.

Table 1: Enthalpy of Formation for C₈H₁₀ Isomers

| Compound | IUPAC Name | CAS Number | Formula | Phase | ΔfH° (kJ/mol) | Reference |

| This compound | (1Z,3Z,5Z)-cycloocta-1,3,5-triene | 1871-52-9 | C₈H₁₀ | gas | 146.5 - 163.5 | [1] |

| Bicyclo[4.2.0]octa-2,4-diene | cis-Bicyclo[4.2.0]octa-2,4-diene | 3725-28-8 | C₈H₁₀ | gas | 104.2 ± 1.8 | [2] |

| Ethylbenzene | Ethylbenzene | 100-41-4 | C₈H₁₀ | gas | 29.9 ± 0.7 | [3] |

| liquid | -12.5 ± 0.6 | [4] | ||||

| p-Xylene | 1,4-Dimethylbenzene | 106-42-3 | C₈H₁₀ | gas | 17.9 ± 0.7 | [5] |

| liquid | -24.4 | [5] | ||||

| m-Xylene | 1,3-Dimethylbenzene | 108-38-3 | C₈H₁₀ | gas | 17.2 ± 0.7 | [5] |

| liquid | -25.4 | [5] | ||||

| o-Xylene | 1,2-Dimethylbenzene | 95-47-6 | C₈H₁₀ | gas | 19.0 ± 0.7 | [5] |

| liquid | -24.4 | [5] | ||||

| Styrene | Ethenylbenzene | 100-42-5 | C₈H₈ | gas | 147.9 ± 1.1 | [6] |

| liquid | 103.6 ± 1.0 | [6] |

Table 2: Standard Molar Entropy and Heat Capacity for C₈H₁₀ Isomers

| Compound | Phase | S° (J/mol·K) | C_p (J/mol·K) | Reference |

| Ethylbenzene | gas | 360.8 ± 1.5 | 129.3 | [4] |

| liquid | 255.2 | 186.0 | [4] | |

| p-Xylene | gas | 352.8 ± 1.5 | 121.2 | [5] |

| liquid | 247.4 | 181.7 | [5] | |

| m-Xylene | gas | 357.6 ± 1.5 | 122.5 | [5] |

| liquid | 252.2 | 183.4 | [5] | |

| o-Xylene | gas | 353.1 ± 1.5 | 125.8 | [5] |

| liquid | 246.5 | 180.7 | [5] | |

| Styrene | gas | 344.5 ± 1.5 | 115.6 | [6] |

| liquid | 237.7 | 182.8 | [6] |

Note: Data for Gibbs free energy of formation (ΔfG°) is less commonly tabulated directly. It can be calculated using the equation: ΔfG° = ΔfH° - TΔfS°, where ΔfS° is the entropy of formation.

Experimental Protocols

The thermochemical data presented in this guide are primarily determined through two key experimental techniques: bomb calorimetry and differential scanning calorimetry.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's law.

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion. For volatile liquids, this often involves sealing them in thin-walled glass ampoules or gelatin capsules.

-

Bomb Assembly: The sample is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample or its container.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Calculation: The heat released by the combustion (q_combustion) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_calorimeter), which is predetermined by combusting a standard substance like benzoic acid.

-

q_calorimeter = C_calorimeter * ΔT

-

q_combustion = -q_calorimeter

-

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is determined from the corrected heat of combustion. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is used to measure changes in heat capacity and the enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization).

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-10 mg) is placed in a small, hermetically sealed pan, usually made of aluminum. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed on two separate, identical platforms in the DSC cell. Each platform has its own heater and temperature sensor.

-

Temperature Program: The DSC is programmed to heat or cool the sample and reference pans at a constant rate over a specified temperature range that encompasses the expected phase transition.

-

Data Acquisition: The instrument maintains the sample and reference pans at the same temperature. The difference in the heat flow required to maintain this equality is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. A peak (endothermic or exothermic) indicates a phase transition. The enthalpy of the transition (e.g., enthalpy of fusion, ΔfusH) is determined by integrating the area under the peak. The heat capacity of the sample can also be determined from the shift in the baseline of the thermogram.

Isomerization of this compound

This compound exists in a thermal equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. This relationship is a key aspect of its chemistry and is governed by the principles of pericyclic reactions. The isomerization is a reversible electrocyclic reaction.

The equilibrium between these two isomers can be influenced by temperature and photochemical conditions. The bicyclic isomer is generally more stable.

References

A Technical Guide to the Computational Analysis of 1,3,5-Cyclooctatriene Isomer Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3,5-Cyclooctatriene Isomers

This compound (C₈H₁₀) is a cyclic hydrocarbon containing three double bonds. The spatial arrangement of these double bonds can lead to various structural and geometric isomers, each with distinct energetic properties. The most stable and commonly referenced isomer is (1Z,3Z,5Z)-cycloocta-1,3,5-triene. However, other isomers, including those with one or more trans double bonds, and positional isomers like 1,3,6-cyclooctatriene (B1234150), are also of significant interest due to their varying degrees of ring strain and conformational flexibility. Understanding the relative stability of these isomers is crucial for predicting their reactivity and potential roles in chemical synthesis and as intermediates.

Quantitative Data on Isomer Stability

Precise computational data comparing all geometric isomers of this compound is sparse. However, experimental data for the gas-phase interconversion of several structural isomers provides a reliable basis for their relative stabilities.

Table 1: Experimental Relative Enthalpies of this compound and Related Isomers

| Isomer | Relative Enthalpy (kJ/mol) | Relative Enthalpy (kcal/mol) | Data Source |

| (1Z,3Z,5Z)-1,3,5-Cyclooctatriene | 0.0 | 0.0 | Reference |

| Bicyclo[4.2.0]octa-2,4-diene | +0.58 ± 0.07 | +0.14 ± 0.02 | --INVALID-LINK--[1][2] |

| 1,3,6-Cyclooctatriene | +13.6 ± 0.2 | +3.25 ± 0.05 | --INVALID-LINK--[3][4][5][6] |

Based on gas-phase enthalpy of reaction data from the NIST Chemistry WebBook.

The experimental data clearly indicates that the fully conjugated (1Z,3Z,5Z)-1,3,5-cyclooctatriene is the most stable among these three isomers. The bicyclic isomer is energetically very close, while the non-conjugated 1,3,6-cyclooctatriene is significantly less stable.

While direct computational data for trans isomers of this compound is not available, studies on the closely related cyclooctatetraene (B1213319) (COT) system offer valuable insights into the energetic penalty of introducing a trans double bond within an eight-membered ring.

Table 2: Calculated Relative Energy for a Cyclooctatetraene Isomer

| Isomer Comparison | Relative Energy (kcal/mol) | Computational Method |

| (Z,Z,Z,E)-COT vs. (Z,Z,Z,Z)-COT | ~ +23 | ωB97X-D/cc-pVTZ |

This data is for cyclooctatetraene and is used here as an analogue to estimate the significant strain associated with a trans double bond in a cyclooctatriene ring.

This substantial energy difference highlights the high degree of ring strain introduced by a trans double bond in an eight-membered ring system. It is therefore highly probable that any geometric isomers of this compound containing a trans double bond would be significantly less stable than the all-cis conformer.

Experimental and Computational Protocols

The following section outlines a typical computational workflow for determining the relative stability of cyclic hydrocarbon isomers. This protocol is based on methodologies frequently reported in the literature for similar systems.[7][8][9][10][11]

Computational Methodology

A robust computational approach to assess isomer stability generally involves the following steps:

-

Initial Structure Generation: The three-dimensional structures of all isomers of interest, including different conformations (e.g., boat, twist-boat) of the eight-membered ring, are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each initial structure is optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and effective method for this purpose. Commonly employed functionals for hydrocarbon systems include:

-

B3LYP: A popular hybrid functional that provides a good balance of accuracy and computational cost.

-

ωB97X-D: A range-separated hybrid functional with dispersion corrections, often yielding high accuracy for non-covalent interactions and thermochemistry.

-

M06-2X: A high-nonlocality functional with good performance for main-group thermochemistry and kinetics.

A Pople-style basis set, such as 6-311+G(d,p) , or a correlation-consistent basis set like cc-pVTZ , is typically used to provide sufficient flexibility for an accurate description of the molecular orbitals.

-

-

Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two critical purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermochemical Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

-

-

Single-Point Energy Refinement (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or larger basis sets like aug-cc-pVQZ).

-

Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total electronic energies, enthalpies, or Gibbs free energies. The isomer with the lowest energy is the most stable.

Software

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, Q-Chem, and ORCA.

Visualizations

The following diagrams illustrate the relationships between the isomers and the computational workflow.

Caption: Relative energy levels of this compound and its structural isomers.

Caption: A typical workflow for the computational determination of isomer stability.

Conclusion

Based on available experimental data, (1Z,3Z,5Z)-1,3,5-cyclooctatriene is the most stable among its common structural isomers. Computational studies on analogous eight-membered ring systems strongly suggest that geometric isomers of this compound containing one or more trans double bonds would be significantly higher in energy due to substantial ring strain. For researchers requiring precise energetic data for these less stable isomers, the computational protocols outlined in this guide provide a reliable framework for conducting such investigations using modern quantum chemical methods. The choice of an appropriate DFT functional and basis set is critical for obtaining accurate and reliable results.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1,3,6-Cyclooctatriene [webbook.nist.gov]

- 4. 1,3,6-Cyclooctatriene [webbook.nist.gov]

- 5. 1,3,6-Cyclooctatriene [webbook.nist.gov]

- 6. 1,3,6-Cyclooctatriene [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Origin of Hydrocarbons Stability from a Computational Perspective: A Case Study of Ortho-Xylene Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bartel.cems.umn.edu [bartel.cems.umn.edu]

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of 1,3,5-Cyclooctatriene from 1,5-Cyclooctadiene

Introduction

1,3,5-Cyclooctatriene is a valuable intermediate in organic synthesis and a key ligand in organometallic chemistry. This application note details a reliable and scalable two-step procedure for the synthesis of this compound, starting from the readily available and inexpensive 1,5-cyclooctadiene (B75094). The synthesis involves an initial allylic bromination of 1,5-cyclooctadiene using N-bromosuccinimide (NBS), followed by a dehydrobromination reaction to yield the desired triene. This method provides good overall yields and a high purity product.[1]

Reaction Scheme

The overall two-step synthesis can be summarized as follows:

-

Allylic Bromination: 1,5-cyclooctadiene is treated with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, to produce a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.[1]

-

Dehydrobromination: The mixture of bromocyclooctadienes is then subjected to dehydrobromination using a mixture of lithium carbonate and lithium chloride in dimethylformamide (DMF) to afford this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Boiling Point (°C/mmHg) |

| A. Allylic Bromination | 1,5-Cyclooctadiene (2.0 mol) | N-Bromosuccinimide (1.0 mol), Benzoyl Peroxide (0.5 g), Carbon Tetrachloride (700 mL) | Reflux | 3 | Mixture of bromocyclooctadienes | 60-65 | 66-69/5 |

| B. Dehydrobromination | Bromocyclooctadiene mixture (0.607 mol) | Lithium Carbonate (0.35 mol), Lithium Chloride (0.047 mol), DMF (400 mL) | 90-95 | 1.5 | This compound | 84-90 | 63-65/48 |

Experimental Protocols

Part A: Allylic Bromination of 1,5-Cyclooctadiene

This procedure describes the synthesis of a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.

Materials:

-

1,5-Cyclooctadiene (216.4 g, 2.0 mol)

-

N-Bromosuccinimide (NBS) (178 g, 1.0 mol)

-

Benzoyl peroxide (0.5 g)

-

Carbon tetrachloride (850 mL)

-

Water

-

Calcium chloride

Equipment:

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Suction filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a heating mantle.

-

The flask is charged with 1,5-cyclooctadiene (216.4 g, 2.0 mol), N-bromosuccinimide (44.5 g, 0.25 mol), benzoyl peroxide (0.5 g), and carbon tetrachloride (700 mL).[1]

-

The mixture is heated to a gentle reflux with stirring.

-

Three additional portions of NBS (44.5 g, 0.25 mol each) are added at 30-minute intervals.[1]

-

Heating is continued for 1.5 hours after the final addition of NBS.[1]

-

The reaction mixture is cooled to room temperature and filtered by suction. The filter cake is washed with carbon tetrachloride (150 mL).[1]

-

The filtrate is washed with water (150 mL), dried over calcium chloride, and filtered.

-

The carbon tetrachloride is removed by distillation under reduced pressure (150 mm).

-

The residue is fractionally distilled, first at 30 mm to remove unreacted 1,5-cyclooctadiene, and then at 5 mm to collect the product.

-

The mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene is collected at 66–69°C/5 mm, yielding 113–121 g (60–65%).[1]

Part B: Dehydrobromination to this compound

This procedure describes the synthesis of this compound from the mixture of bromocyclooctadienes.

Materials:

-

Bromocyclooctadiene mixture from Part A (113.5 g, 0.607 mol)

-

Lithium carbonate (25.9 g, 0.35 mol)

-

Lithium chloride (2.0 g, 0.047 mol)

-

Dry dimethylformamide (DMF) (400 mL)

-

Sodium sulfate

Equipment:

-

1-L three-necked, round-bottomed flask

-

Magnetic stirring bar

-

Pressure-equalizing dropping funnel

-

Immersion thermometer

-

Condenser with a gas inlet

-

Oil bath or heating mantle

-

Vigreux column (12 cm)

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser.

-

The flask is charged with lithium carbonate (25.9 g, 0.35 mol), lithium chloride (2.0 g, 0.047 mol), and dry DMF (400 mL).[1]

-

The mixture is heated to 90°C with magnetic stirring.[1]

-

The bromocyclooctadiene mixture (113.5 g, 0.607 mol) is added dropwise over 50 minutes.[1]

-

After the addition is complete, the mixture is heated for an additional hour at 90–95°C.[1]

-

The reaction mixture is cooled to room temperature and diluted with 1 L of ice water.

-

The mixture is extracted twice with 200-mL portions of pentane.

-

The combined organic layers are washed twice with 100-mL portions of water, dried over sodium sulfate, and filtered.

-

The pentane is removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure using a short Vigreux column to give 54–58 g (84–90%) of this compound as a colorless liquid, boiling at 63–65°C/48 mm.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Preparation of 1,3,5-Cyclooctatriene via Reduction of Cyclooctatetraene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,5-cyclooctatriene through the reduction of cyclooctatetraene (B1213319). This method offers a reliable route to a valuable synthetic intermediate used in the development of novel molecular architectures. The protocols described herein focus on the formation of the cyclooctatetraene dianion followed by a controlled protonation and subsequent isomerization to yield the desired this compound. This document includes a summary of reaction parameters, a detailed step-by-step experimental procedure, and a logical workflow diagram to ensure reproducible results in a research and development setting.

Introduction

Cyclooctatrienes are important building blocks in organic synthesis, serving as precursors to a variety of complex molecules and ligands in organometallic chemistry. The controlled reduction of the readily available cyclooctatetraene (COT) presents an efficient pathway to access these triene systems. The process typically involves a two-electron reduction of COT to form the planar, aromatic cyclooctatetraenyl dianion. Subsequent protonation of this dianion leads to a mixture of cyclooctatriene isomers. This application note specifically details the preparation of this compound, which can be obtained in high yield through a final isomerization step.

Data Presentation

The reduction of cyclooctatetraene to this compound can be achieved through various methods. The following table summarizes the key quantitative data for a common and effective procedure.

| Parameter | Value | Notes |

| Starting Material | Cyclooctatetraene | Commercially available. |

| Reducing Agent | Sodium metal | Other alkali metals can also be used. |

| Solvent | Liquid Ammonia (B1221849) | Anhydrous conditions are crucial. |

| Proton Source | Methanol (B129727) | Added after the formation of the dianion. |

| Reaction Temperature | -78 °C (Dry ice/acetone bath) | For the reduction step. |

| Isomerization Temperature | 90-95 °C | To convert 1,3,6-isomer to the 1,3,5-isomer. |

| Reaction Time | ~1 hour for reduction, 1 hour for isomerization | |

| Yield | 80-90% | Overall yield of this compound. |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Schlenk line or source of inert gas (e.g., nitrogen or argon)

-

Standard glassware for extraction and distillation

-

Cyclooctatetraene (COT)

-

Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous methanol

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

Part A: Reduction of Cyclooctatetraene

-

Set up the three-necked flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

-

Condense approximately 250 mL of anhydrous liquid ammonia into the flask.

-

Carefully add small pieces of sodium metal (6.9 g, 0.3 mol) to the stirring liquid ammonia until a persistent blue color is obtained.

-

In a separate flask, prepare a solution of cyclooctatetraene (20.8 g, 0.2 mol) in 50 mL of anhydrous ether.

-

Add the cyclooctatetraene solution dropwise to the sodium-ammonia solution over 30 minutes. The reaction mixture will turn from blue to a bronze color, and then to a clear, reddish-brown solution upon complete formation of the dianion.

Part B: Protonation and Isomerization

-

After the addition of cyclooctatetraene is complete, slowly add anhydrous methanol (12.8 g, 0.4 mol) dropwise to the reaction mixture. This will quench the dianion and protonate it, forming a mixture of 1,3,5- and 1,3,6-cyclooctatriene (B1234150). The color of the solution will fade.

-

Allow the liquid ammonia to evaporate overnight under a slow stream of inert gas.

-

To the remaining residue, add 200 mL of water to dissolve the inorganic salts.

-

Extract the aqueous layer with three 100 mL portions of pentane.

-

Combine the organic extracts and wash them with two 100 mL portions of water, followed by drying over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the pentane by distillation at atmospheric pressure.

-

Heat the residue at 90-95 °C for 1 hour to isomerize the 1,3,6-cyclooctatriene to the more stable this compound.[1]

-

Cool the mixture to room temperature.

Part C: Purification

-

Purify the crude this compound by vacuum distillation.

-

Collect the fraction boiling at 63–65 °C at 48 mmHg.[1] This should yield 17.0–17.9 g (84–90%) of pure this compound.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, GC-MS).

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of this compound from cyclooctatetraene.

Caption: Workflow for the synthesis of this compound.

The chemical transformation and the key intermediate are depicted in the signaling pathway diagram below.

Caption: Reaction pathway from cyclooctatetraene to this compound.

References

Application Notes: 1,3,5-Cyclooctatriene in Diels-Alder Reactions

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition mechanism.[1] While classic dienes like cyclopentadiene (B3395910) and butadiene are widely utilized, 1,3,5-cyclooctatriene presents unique reactivity and stereochemical outcomes of significant interest to researchers in synthetic and medicinal chemistry. A key feature of this compound is its existence in a mobile equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene. This equilibrium plays a crucial role in its cycloaddition chemistry, as either isomer can potentially act as the diene component. The specific tautomer that reacts, and the resulting product, are influenced by the reaction conditions and the nature of the dienophile.

These application notes provide a comprehensive overview of the use of this compound in Diels-Alder reactions, summarizing key quantitative data, and offering a detailed experimental protocol for its reaction with common dienophiles.

Reaction Mechanism and Stereochemistry